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Compound of Interest

Compound Name: 1-Benzyl-4-methylpiperidin-3-one

Cat. No.: B104484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical spectroscopic data

for the compound 1-Benzyl-4-methylpiperidin-3-one. Due to the limited availability of

published experimental spectra for this specific molecule, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental

protocols for obtaining such data are also included.

Core Data Summary
The following tables summarize the predicted spectroscopic data for 1-Benzyl-4-
methylpiperidin-3-one.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 - 7.40 m 5H Ar-H

3.60 s 2H -CH₂-Ph

2.80 - 2.90 m 1H N-CH₂- (ax)

2.65 - 2.75 m 1H N-CH₂- (eq)

2.50 - 2.60 m 1H -C(=O)-CH-

2.30 - 2.40 m 2H -N-CH₂-CH₂-

2.10 - 2.20 m 1H -CH₂-C(CH₃)-

1.10 d 3H -CH₃

ax = axial, eq = equatorial, s = singlet, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

209.0 C=O

138.0 Ar-C (quaternary)

129.0 Ar-CH

128.5 Ar-CH

127.5 Ar-CH

62.0 -CH₂-Ph

58.0 N-CH₂-

55.0 -C(=O)-CH-

45.0 -N-CH₂-CH₂-

35.0 -CH₂-C(CH₃)-

15.0 -CH₃
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Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3020 Medium C-H stretch (aromatic)

2980 - 2850 Medium-Strong C-H stretch (aliphatic)

1715 Strong C=O stretch (ketone)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

1150 Medium C-N stretch

740, 700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (EI) Data
m/z Relative Intensity (%) Proposed Fragment

203 40 [M]⁺ (Molecular Ion)

112 30 [M - C₇H₇]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

84 25 [C₅H₁₀N]⁺

56 20 [C₃H₆N]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a compound such as 1-Benzyl-4-methylpiperidin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

A standard single-pulse experiment is used.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of

100 or 125 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

carbon.

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is often employed, especially to observe quaternary

carbons.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g.,

diamond or zinc selenide).[1][2]

If the sample is a solid, apply pressure using a built-in press to ensure good contact with the

crystal.[1]
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2. Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
1. Sample Introduction:

For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be

used.

The sample is introduced into the high-vacuum source of the mass spectrometer.

2. Ionization (Electron Ionization - EI):

The sample molecules in the gas phase are bombarded with a beam of high-energy

electrons (typically 70 eV).[3][4]

This causes the molecules to ionize and fragment.[3][4]

3. Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

The separated ions are detected, and their abundance is recorded, generating a mass

spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.

Workflow for Spectroscopic Analysis of a Synthetic Compound

Compound Synthesis
(1-Benzyl-4-methylpiperidin-3-one)

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Combined Data Analysis

Structure Elucidation

Final Report / Publication
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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